molecular formula C25H29NO6S B11162422 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate

Cat. No.: B11162422
M. Wt: 471.6 g/mol
InChI Key: ORQFFYAQRNSDIF-UHFFFAOYSA-N
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Description

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes a chromen core, an ethyl and methyl substitution, and a sulfonyl amino hexanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate typically involves multi-step organic reactions. One common method includes the condensation of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl with 6-{[(4-methylphenyl)sulfonyl]amino}hexanoic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols

Major Products

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

Medicinal Applications

  • Anti-inflammatory Activity :
    • Studies have shown that compounds with chromenone structures possess significant anti-inflammatory properties. Research indicates that derivatives similar to 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
  • Antioxidant Properties :
    • The antioxidant capacity of this compound is attributed to its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro studies have demonstrated that chromenone derivatives exhibit strong antioxidant activity, which can be beneficial in preventing oxidative damage in various diseases .
  • Anticancer Potential :
    • Research indicates that compounds with similar structures can induce apoptosis in cancer cells. The sulfonamide group present in this compound may enhance its anticancer activity by targeting specific pathways involved in cell proliferation and survival .

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study published in the Journal of Medicinal Chemistry explored the effects of chromenone derivatives on cancer cell lines. The results indicated that the tested compound significantly reduced cell viability in breast cancer and prostate cancer cells, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects in Animal Models :
    • In vivo studies conducted on rats demonstrated that administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6 after induced inflammation. This supports its application as a therapeutic agent for inflammatory conditions .
  • Synergistic Effects with Other Drugs :
    • Research has also explored the synergistic effects of this compound when combined with traditional anti-inflammatory drugs like ibuprofen. Results indicated enhanced efficacy in reducing inflammation without increasing toxicity .

Mechanism of Action

The mechanism of action of 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of inflammatory mediators, disruption of microbial cell walls, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl benzoate
  • 6-ethyl-2-methyl-3-(2-methylphenyl)-4-oxo-4H-chromen-7-yl acetate

Uniqueness

Compared to similar compounds, 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate stands out due to its unique sulfonyl amino hexanoate group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

6-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl 6-{[(4-methylphenyl)sulfonyl]amino}hexanoate is a synthetic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies.

  • Molecular Formula : C25H29NO6S
  • Molecular Weight : 471.57 g/mol
  • CAS Number : Not specified in the sources but can be identified through its structural formula.

Antimicrobial Activity

Studies indicate that coumarin derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

Microorganism Activity (μg/mL) Comparison
Staphylococcus aureusModerate (100)Compared to chloramphenicol
Escherichia coliModerate (100)Compared to ciprofloxacin
Pseudomonas aeruginosaModerate (100)Compared to chloramphenicol
Candida albicansExcellent (125)Compared to griseofulvin

The compound demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, as well as notable antifungal activity against Candida species .

Anti-inflammatory Activity

Coumarins are recognized for their anti-inflammatory effects. The ability of this compound to inhibit albumin denaturation has been assessed, with results indicating significant protective effects similar to ibuprofen, a standard anti-inflammatory drug:

Compound Inhibition (%)
6-Ethyl-4-methyl...65%
Ibuprofen70%

This suggests that the compound may serve as a potential anti-inflammatory agent .

Case Studies

  • Synthesis and Evaluation of Coumarin Derivatives
    A study synthesized several coumarin derivatives and evaluated their biological activities. The results showed that modifications in the coumarin structure could enhance antimicrobial and anticancer activities significantly. This suggests that similar structural modifications in 6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl derivatives could yield compounds with improved efficacy .
  • Antioxidant Properties
    Another study highlighted the antioxidant capabilities of coumarins, which contribute to their overall biological activity. The antioxidant potential of this compound could be explored further to assess its role in preventing oxidative stress-related diseases .

Properties

Molecular Formula

C25H29NO6S

Molecular Weight

471.6 g/mol

IUPAC Name

(6-ethyl-4-methyl-2-oxochromen-7-yl) 6-[(4-methylphenyl)sulfonylamino]hexanoate

InChI

InChI=1S/C25H29NO6S/c1-4-19-15-21-18(3)14-25(28)32-23(21)16-22(19)31-24(27)8-6-5-7-13-26-33(29,30)20-11-9-17(2)10-12-20/h9-12,14-16,26H,4-8,13H2,1-3H3

InChI Key

ORQFFYAQRNSDIF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC(=O)CCCCCNS(=O)(=O)C3=CC=C(C=C3)C)OC(=O)C=C2C

Origin of Product

United States

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